molecular formula C11H15N3O3S B4628916 N-ethyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-ethyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B4628916
M. Wt: 269.32 g/mol
InChI Key: MYYDWEKSHNTAFM-UHFFFAOYSA-N
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Description

N-ethyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.08341252 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Synthesis

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. Through various chemical reactions, a precursor was transformed into pyran, pyridine, and pyridazine derivatives, among others. Several of these newly synthesized compounds displayed significant antibacterial activity, highlighting their potential in medicinal chemistry (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial Activity of Metal Complexes

Metal Complexes of Benzimidazole Derived Sulfonamide : Incorporating the sulfonamide pharmacophore into the benzimidazole scaffold led to the preparation of metal complexes with significant antimicrobial activity against a variety of bacterial strains. This study showcases the potential of sulfonamide-benzimidazole compounds in developing new antimicrobial agents (Ashraf et al., 2016).

Heterocyclic Compound Synthesis

Synthesis of Ethyl 6‐Aryl‐4‐Oxo-4,6-Dihydro‐Pyrimido-[2′,1′4,5][1,3,5]Triazino[1,2‐a]Benzimidazole-3-Carboxylates

: This research detailed the synthesis process for a series of heterocyclic compounds, highlighting the chemical versatility and potential applications of sulfonamide derivatives in creating pharmacologically relevant molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Fluorescent Probe Development for Thiophenol Discrimination

Reaction-based Fluorescent Probe for Selective Discrimination of Thiophenols : Leveraging sulfonamide derivatives, a novel fluorescent probe was developed for the selective detection of thiophenols over aliphatic thiols. This probe's design incorporates N-butyl-4-amino-1,8-naphthalimide, showcasing the application of sulfonamide compounds in environmental and biological sciences (Wang et al., 2012).

Properties

IUPAC Name

N-ethyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-4-12-18(16,17)8-5-6-9-10(7-8)14(3)11(15)13(9)2/h5-7,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYDWEKSHNTAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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